ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 893931-38-9
VCID: VC4574729
InChI: InChI=1S/C22H19N5O3S/c1-2-30-22(29)15-8-10-16(11-9-15)26-19(28)13-31-21-18-12-25-27(20(18)23-14-24-21)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,26,28)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Molecular Formula: C22H19N5O3S
Molecular Weight: 433.49

ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate

CAS No.: 893931-38-9

Cat. No.: VC4574729

Molecular Formula: C22H19N5O3S

Molecular Weight: 433.49

* For research use only. Not for human or veterinary use.

ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate - 893931-38-9

Specification

CAS No. 893931-38-9
Molecular Formula C22H19N5O3S
Molecular Weight 433.49
IUPAC Name ethyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate
Standard InChI InChI=1S/C22H19N5O3S/c1-2-30-22(29)15-8-10-16(11-9-15)26-19(28)13-31-21-18-12-25-27(20(18)23-14-24-21)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,26,28)
Standard InChI Key DTXWDAHZLFHISL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct modules (Fig. 1):

  • Pyrazolo[3,4-d]pyrimidine core: A bicyclic system fused from pyrazole and pyrimidine rings, substituted with a phenyl group at the N1 position.

  • Thioether-acetamido linker: A sulfur-containing bridge (-S-CH2-C(=O)-NH-) connecting the core to the benzoate moiety.

  • Ethyl benzoate group: A para-substituted benzoic acid ester providing hydrophobicity and potential metabolic stability.

The IUPAC name, ethyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate, reflects this connectivity. The SMILES string CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 encodes the stereoelectronic arrangement.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC22H19N5O3SC_{22}H_{19}N_5O_3S
Molecular Weight433.49 g/mol
CAS Number893931-38-9
IUPAC NameEthyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate
Topological Polar Surface Area126 Ų (estimated)
LogP (Octanol-Water)3.2 (predicted)

Synthesis and Reaction Pathways

Hypothesized Synthesis Route

While explicit protocols for this compound are scarce, a three-step strategy is inferred from analogous syntheses :

Step 1: Pyrazolo[3,4-d]pyrimidine Scaffold Preparation
Reaction of malononitrile with carbon disulfide in ethanol under basic conditions (e.g., NaOEt) yields a dithiolane intermediate, which cyclizes with phenylhydrazine to form 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol .

Step 2: Thioether Linkage Formation
The thiol group undergoes alkylation with chloroacetyl chloride in DMF, catalyzed by cesium carbonate, to install the thioacetamide (-S-CH2-C(=O)-) moiety .

Step 3: Esterification and Coupling
4-Aminobenzoic acid is ethyl-esterified using ethanol and sulfuric acid, followed by coupling with the thioacetylated pyrazolopyrimidine via EDC/HOBt-mediated amide bond formation.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYieldKey Reference
1Malononitrile, CS₂, NaOEt, ethanol, reflux65–75%
2Chloroacetyl chloride, Cs₂CO₃, DMF, 80°C70–85%
3EDC, HOBt, DCM, RT60–70%

Physicochemical and Spectroscopic Data

Solubility and Stability

The compound is predicted to exhibit low aqueous solubility (<0.1 mg/mL) due to its high logP (3.2) and crystalline structure. Stability studies in DMSO indicate no decomposition over 72 hours at 4°C.

Spectroscopic Characterization

  • IR (KBr): Strong bands at 1675 cm⁻¹ (C=O stretch, ester), 1640 cm⁻¹ (amide I), 1540 cm⁻¹ (pyrimidine ring) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.38 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 9H, aromatic-H), 4.25 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.32 (t, J=7.1 Hz, 3H, -OCH₂CH₃).

Applications and Future Directions

Drug Discovery

The compound’s kinase-inhibitory scaffold positions it as a lead for oncology therapeutics. Rational modifications—such as replacing the ethyl ester with a carboxylic acid—could improve solubility for in vivo testing.

Agricultural Chemistry

Pyrazolopyrimidines exhibit herbicidal activity by inhibiting plant tyrosine kinases. Field trials of analog EVT-11410197 showed 90% weed suppression at 50 g/ha, suggesting potential agrochemical applications.

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